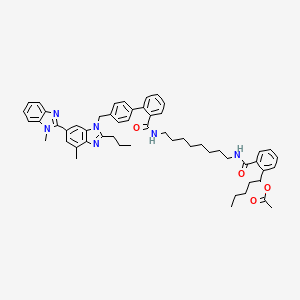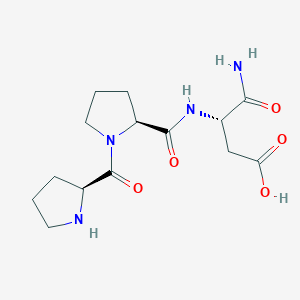
H-Pro-Pro-Asp-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Pro-Pro-Asp-NH2 is a tripeptide composed of three amino acids: proline, proline, and aspartic acid. This compound is known for its role as a highly active and selective catalyst in asymmetric aldol reactions, which are crucial in organic synthesis for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Pro-Asp-NH2 involves asymmetric synthesis, starting with the reaction of a β-amino acid and a carbonyl group to form a carbon-carbon bond. This is followed by a sequence of reactions where the product is recycled, and reagents, including bifunctional coupling agents, are added. The final step involves covalent immobilization of this compound on a solid support, such as silica gel, by reacting with a functional group .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized by using solid-supported catalysts. For example, TentaGel with a loading of 0.1-0.2 mmol/g has proven to be an optimal support. The solid-supported catalyst can be recycled multiple times without a significant drop in catalytic activity or selectivity .
Chemical Reactions Analysis
Types of Reactions
H-Pro-Pro-Asp-NH2 primarily undergoes asymmetric aldol reactions. It catalyzes the reaction between acetone and several aldehydes, forming aldol products with high enantioselectivity .
Common Reagents and Conditions
The common reagents used in these reactions include acetone and various aldehydes. The reaction conditions typically involve the use of a solid-supported or pegylated form of this compound to enhance its catalytic properties .
Major Products Formed
The major products formed from these reactions are aldol products, which are crucial intermediates in the synthesis of various complex organic molecules .
Scientific Research Applications
H-Pro-Pro-Asp-NH2 has a wide range of applications in scientific research:
Mechanism of Action
H-Pro-Pro-Asp-NH2 exerts its catalytic effects by forming an ester intermediate that reacts with the immobilized substrate to form an ester linkage. This mechanism involves the formation of a highly active and selective catalyst for asymmetric aldol reactions . The molecular targets and pathways involved include the carbonyl groups of aldehydes and ketones, which are crucial for the formation of carbon-carbon bonds .
Comparison with Similar Compounds
H-Pro-Pro-Asp-NH2 is unique due to its high selectivity and activity in asymmetric aldol reactions. Similar compounds include other peptide-based catalysts used in asymmetric synthesis, such as H-Pro-Pro-Asp-Ahx-NH(CH2CH2O)3CH3. These compounds also exhibit high enantioselectivity but may differ in their solubility, ease of handling, and reusability .
Properties
Molecular Formula |
C14H22N4O5 |
|---|---|
Molecular Weight |
326.35 g/mol |
IUPAC Name |
(3S)-4-amino-4-oxo-3-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid |
InChI |
InChI=1S/C14H22N4O5/c15-12(21)9(7-11(19)20)17-13(22)10-4-2-6-18(10)14(23)8-3-1-5-16-8/h8-10,16H,1-7H2,(H2,15,21)(H,17,22)(H,19,20)/t8-,9-,10-/m0/s1 |
InChI Key |
KPDOVORMRIAAGW-GUBZILKMSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)O)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


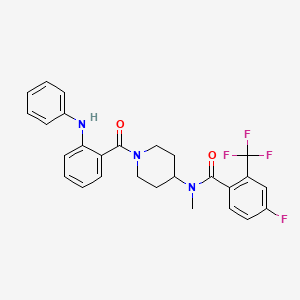
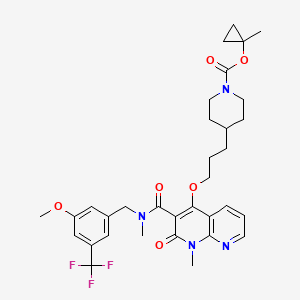
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12396129.png)
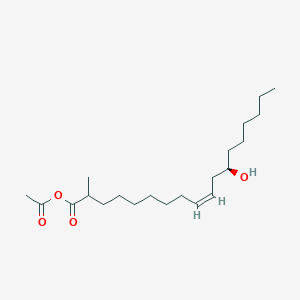
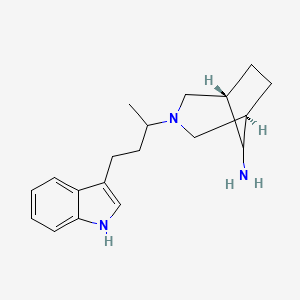
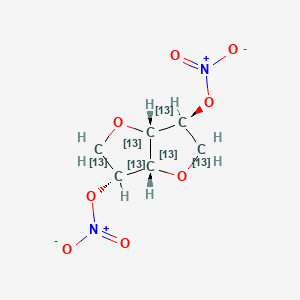
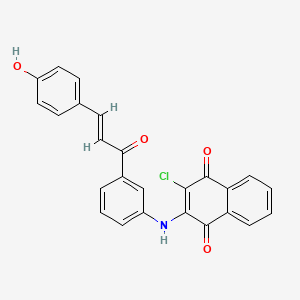

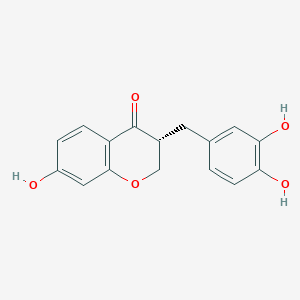
![N-[4-[9-[(3S)-3-aminopyrrolidin-1-yl]-5,6,7,8-tetrahydroacridin-2-yl]pyridin-2-yl]cyclopropanecarboxamide;hydrochloride](/img/structure/B12396161.png)
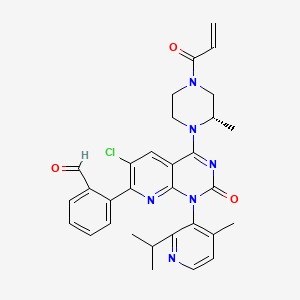

![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
